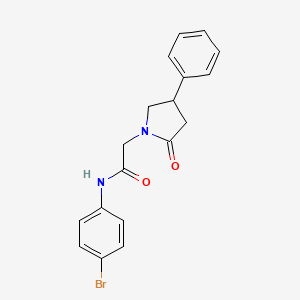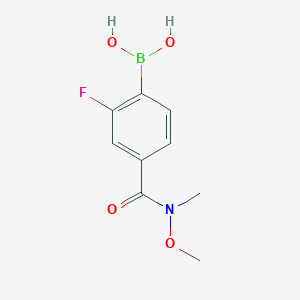
4-Trifluoromethylbenzoic acid, 4-tridecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Trifluoromethylbenzoic acid, 4-tridecyl ester is an organic compound with the molecular formula C21H30F3O2 It is a derivative of benzoic acid where the hydrogen atom in the para position is replaced by a trifluoromethyl group, and the carboxyl group is esterified with a tridecyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylbenzoic acid, 4-tridecyl ester typically involves the esterification of 4-Trifluoromethylbenzoic acid with tridecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for large-scale chemical production.
化学反应分析
Types of Reactions
4-Trifluoromethylbenzoic acid, 4-tridecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Trifluoromethylbenzoic acid and tridecanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Requires strong nucleophiles and often harsh conditions due to the stability of the trifluoromethyl group.
Major Products Formed
Hydrolysis: 4-Trifluoromethylbenzoic acid and tridecanol.
Reduction: 4-Trifluoromethylbenzyl alcohol and tridecanol.
Substitution: Depends on the nucleophile used; potential products include various substituted benzoic acids.
科学研究应用
4-Trifluoromethylbenzoic acid, 4-tridecyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 4-Trifluoromethylbenzoic acid, 4-tridecyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the trifluoromethyl group, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Fluoro-2-trifluoromethylbenzoic acid, tridecyl ester: Similar structure but with a fluorine atom in the ortho position.
4-(Trifluoromethyl)benzoic acid, tridec-2-ynyl ester: Contains an alkyne group instead of an alkyl group in the ester chain.
Uniqueness
4-Trifluoromethylbenzoic acid, 4-tridecyl ester is unique due to its specific combination of a trifluoromethyl group and a long tridecyl ester chain. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for unique biological interactions, making it valuable for various applications in research and industry.
属性
分子式 |
C21H31F3O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
tridecan-4-yl 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C21H31F3O2/c1-3-5-6-7-8-9-10-12-19(11-4-2)26-20(25)17-13-15-18(16-14-17)21(22,23)24/h13-16,19H,3-12H2,1-2H3 |
InChI 键 |
IFPVFJNYTRPOFB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CCC)OC(=O)C1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



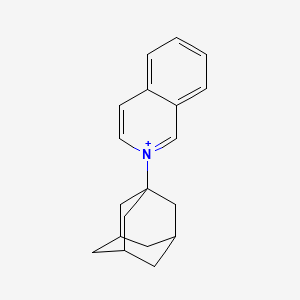
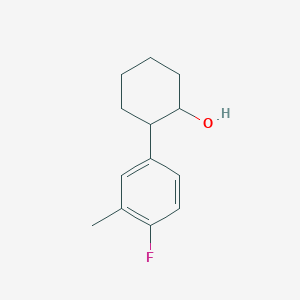

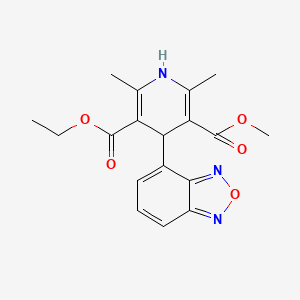
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
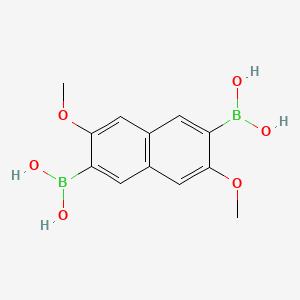


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)

